N-(2-fluorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
Overview
Description
N-(2-fluorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
Attachment of the fluorophenyl group:
Formation of the propanamide linkage: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-fluorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to altered metabolic or signaling pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream effects.
DNA/RNA Interactions: The compound may interact with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
N-(2-fluorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
N-(2-bromophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: The presence of a bromine atom can influence the compound’s chemical properties and interactions with biological targets.
N-(2-methylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: The methyl group may alter the compound’s steric and electronic properties, affecting its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c16-10-4-1-2-5-11(10)17-13(20)7-8-14-18-15(19-22-14)12-6-3-9-21-12/h1-6,9H,7-8H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTQBUXYLMYJIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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